20-hydroxy-PGF2alpha

Descripción general

Descripción

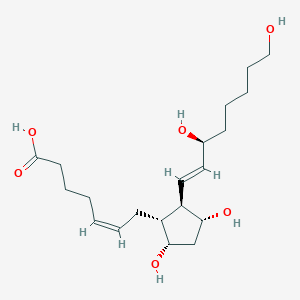

20-hydroxy Prostaglandin F2α (20-hydroxy PGF2α) is the ω-oxidation product of PGF2α. Cultured type II alveolar cells from pregnant rabbits metabolize exogenous PGF2α via microsomal cytochrome P450 ω-oxidation, producing 20-hydroxy PGF2α and its 15-hydroxy PGDH metabolites .

Synthesis Analysis

PGF2α and other prostanoids are synthesized from arachidonic acid (AA), which is converted into unstable prostaglandin H2 (PGH2) by either prostaglandin endoperoxide synthase 1 or 2 (PTGS1 or PTGS2) . The synthesis of the most complex prostaglandin, PGF2α, involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step .Molecular Structure Analysis

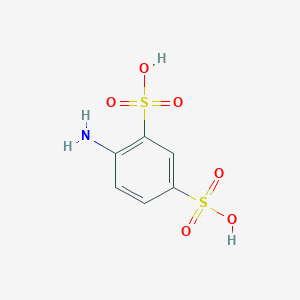

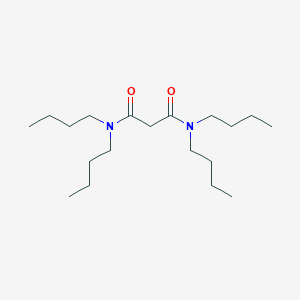

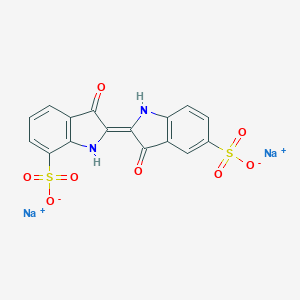

The molecular formula of 20-hydroxy-PGF2alpha is C20H34O6 . The structure includes a five-membered ring and several hydroxyl groups .Chemical Reactions Analysis

The key step in the synthesis of PGF2α is an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step .Physical And Chemical Properties Analysis

The molecular weight of 20-hydroxy-PGF2alpha is 370.5 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 13 .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 20-Hydroxy-PGF2alpha Applications

20-Hydroxy-PGF2alpha, a metabolite of Prostaglandin F2alpha (PGF2alpha), plays a significant role in various physiological processes. Below is a detailed analysis of its unique applications across different scientific research fields.

Reproductive Physiology

Luteolysis and Parturition: 20-Hydroxy-PGF2alpha is involved in the luteolytic signaling pathways that lead to the regression of the corpus luteum. This process is crucial for the initiation of parturition in mammals . By reducing progesterone secretion, it facilitates the onset of labor .

Cardiovascular Research

Blood Pressure Regulation: The metabolite has been implicated in the modulation of blood pressure. It acts through the PGF2alpha receptor, which influences cardiovascular functions and could be a potential therapeutic target for hypertension .

Inflammation and Immune Response

Inflammatory Mediator: As a derivative of PGF2alpha, 20-Hydroxy-PGF2alpha may play a role in the inflammatory response. Prostaglandins, including PGF2alpha, are known to be involved in the pathogenesis of inflammation and related disorders .

Enzyme Regulation

20alpha-HSD Expression: It has been shown to regulate the expression of 20alpha-hydroxysteroid dehydrogenase (20alpha-HSD), an enzyme that converts progesterone to its inactive form, which is essential for the proper functioning of the reproductive system .

Drug Synthesis

Biocatalysis in Drug Development: The compound is used in the chemoenzymatic synthesis of various drugs. Its role in the stereoselective synthesis of prostaglandins is crucial for developing medications with applications in veterinary medicine and the treatment of glaucoma .

Cellular Metabolism

Progesterone Metabolism: In the context of pregnancy, 20-Hydroxy-PGF2alpha is involved in the metabolism of progesterone, a hormone vital for maintaining pregnancy. It ensures the proper transition from pregnancy to parturition by decreasing progesterone levels .

Molecular Biology

Gene Expression: Through its action on specific receptors, 20-Hydroxy-PGF2alpha can influence gene expression patterns, particularly those related to reproductive health and cardiovascular diseases .

Pharmacology

Therapeutic Applications: The metabolite’s interaction with various receptors presents opportunities for developing novel therapeutics. Its role in cardiovascular, inflammatory, and reproductive systems makes it a compound of interest in pharmacological research .

Mecanismo De Acción

Target of Action

The primary target of 20-hydroxy-PGF2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a key player in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

20-Hydroxy-PGF2alpha interacts with its target, the FP receptor, to induce a variety of biological responses. Through the FP receptor, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats

Biochemical Pathways

20-Hydroxy-PGF2alpha is the omega-oxidation product of PGF2alpha via P450 omega-oxidation . Prostanoids, including PGF2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . The biological functions of PGs could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .

Pharmacokinetics

Studies on pgf2alpha, from which 20-hydroxy-pgf2alpha is derived, show that horses are about five times more sensitive to the luteolytic effect of pgf2alpha than cattle . This suggests that the metabolic clearance of PGF2alpha is slower in mares than in heifers .

Result of Action

The action of 20-Hydroxy-PGF2alpha results in a variety of molecular and cellular effects. It promotes the expression of certain genes in cardiomyocytes, induces cardiac myocyte hypertrophy, and stimulates cardiac growth .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-hydroxy-PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)